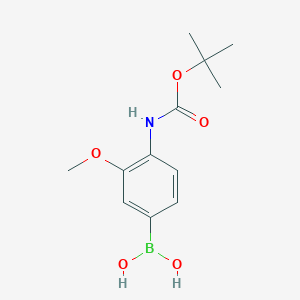

2-(3,5-Dimethylphenoxy)propanohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(3,5-Dimethylphenoxy)propanohydrazide" is a chemical entity that appears to be related to a class of organic compounds known for their potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis, structure, and bioactivity of related compounds, which can be useful in understanding the chemistry of "2-(3,5-Dimethylphenoxy)propanohydrazide".

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from simple precursors to more complex structures. For instance, the synthesis of polyhydrazides from a novel dicarboxylic acid and dihydrazide by Yamazaki’s phosphorylation method indicates the use of condensing agents and the importance of protecting groups in the synthesis of complex molecules . Similarly, the synthesis of beta-glucosides and alpha-mannosides through neighboring group participation and the use of hydrogenolysis for deprotection are relevant techniques that could potentially be applied to the synthesis of "2-(3,5-Dimethylphenoxy)propanohydrazide" .

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. For example, the characterization of dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate using FT-IR and NMR spectroscopy, as well as computational methods like DFT, provides a framework for understanding the structural aspects of similar compounds . These techniques could be employed to determine the molecular structure of "2-(3,5-Dimethylphenoxy)propanohydrazide".

Chemical Reactions Analysis

The reactivity of compounds containing phenoxy and hydrazide groups can be quite diverse. For instance, the synthesis of oxadiazole derivatives from a dimethylcarbolic acid precursor involves reactions with ethyl 2-bromoacetate and hydrazine, followed by cyclization reactions . These reactions highlight the potential chemical transformations that "2-(3,5-Dimethylphenoxy)propanohydrazide" might undergo, such as cyclization or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. Polyhydrazides, for example, exhibit solubility in aprotic polar solvents and undergo thermal decomposition, which is indicative of their thermal stability . The solubility and thermal behavior of "2-(3,5-Dimethylphenoxy)propanohydrazide" could be inferred based on the behavior of structurally related compounds.

Scientific Research Applications

Antibacterial and Enzyme Inhibition

A study by Rasool et al. (2016) explored the synthesis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides, which showed substantial antibacterial activity and lipoxygenase inhibitory activity. This research suggests potential applications in developing new antibiotics and anti-inflammatory drugs.

Gemfibrozil Synthesis

The compound has been utilized in the synthesis of gemfibrozil, a pharmaceutical used for the prevention and treatment of atherosclerosis. Glushkov et al. (1995) detailed a novel synthesis process Glushkov et al. (1995), indicating its relevance in pharmaceutical manufacturing.

Spectral Analysis

Spectral analysis of molecules related to 2-(3,5-Dimethylphenoxy)propanohydrazide has been a focus of scientific research. For instance, vibrational spectral studies of Gemfibrozil, a related compound, have been conducted to understand its molecular structure better Benitta, Balendiran, & James (2008).

Antihypertensive Drug Research

Research on 1-(2, 6-Dimethylphenoxy)-2-(3, 4-dimethoxyphenylethylamino)propane hydrochloride (DDPH), a drug for anti-hypertension, utilized a compound structurally similar to 2-(3,5-Dimethylphenoxy)propanohydrazide Shi & Lin (1997). This highlights its potential use in developing cardiovascular drugs.

Antimicrobial Properties

The synthesis of various derivatives and their antimicrobial properties have been a significant area of research. For example, Hameed et al. (2015) investigated thiosemicarbazones derived from a compound similar to 2-(3,5-Dimethylphenoxy)propanohydrazide and their antibacterial activity Hameed et al. (2015).

Anti-HIV Activity

Novikov et al. (2004) synthesized new derivatives that showed inhibitory activity against HIV-1, suggesting potential applications in antiviral therapy Novikov, Ozerov, Sim, & Buckheit (2004).

properties

IUPAC Name |

2-(3,5-dimethylphenoxy)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7-4-8(2)6-10(5-7)15-9(3)11(14)13-12/h4-6,9H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDPGHYRXROEHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C(=O)NN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374402 |

Source

|

| Record name | 2-(3,5-dimethylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

587852-62-8 |

Source

|

| Record name | 2-(3,5-dimethylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B1334051.png)